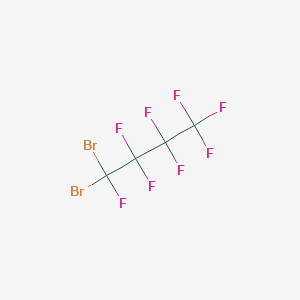
1,1-Dibromo-1,2,2,3,3,4,4,4-octafluorobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibromo-1,2,2,3,3,4,4,4-octafluorobutane is a halogenated organic compound with the molecular formula C4Br2F8 It is characterized by the presence of bromine and fluorine atoms attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dibromo-1,2,2,3,3,4,4,4-octafluorobutane can be synthesized through the bromination of 1,2,2,3,3,4,4,4-octafluorobutane. The reaction typically involves the use of bromine (Br2) as the brominating agent. The process is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the butane backbone .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions using specialized equipment to handle the reactive bromine and fluorine compounds. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-Dibromo-1,2,2,3,3,4,4,4-octafluorobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines.
Reduction Reactions: The compound can be reduced to form 1,2,2,3,3,4,4,4-octafluorobutane by removing the bromine atoms.
Oxidation Reactions: Under certain conditions, the compound can undergo oxidation to form different fluorinated and brominated products.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) and various amines. The reactions are typically carried out in polar solvents like water or alcohols.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield 1,2,2,3,3,4,4,4-octafluorobutanol, while reduction can produce 1,2,2,3,3,4,4,4-octafluorobutane.
Scientific Research Applications
1,1-Dibromo-1,2,2,3,3,4,4,4-octafluorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound can be used in studies involving halogenated organic molecules and their interactions with biological systems.
Medicine: Research into the potential use of fluorinated compounds in pharmaceuticals may involve this compound.
Mechanism of Action
The mechanism of action of 1,1-dibromo-1,2,2,3,3,4,4,4-octafluorobutane involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. The pathways involved in its reactions depend on the specific chemical environment and the presence of other reagents.
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromoethane: Another halogenated compound with two bromine atoms, but without fluorine atoms.
1,1,1,2,2,3,3,4-Octafluorobutane: A similar compound with fluorine atoms but without bromine atoms.
1,4-Dibromobutane: Contains two bromine atoms but lacks fluorine atoms.
Uniqueness
1,1-Dibromo-1,2,2,3,3,4,4,4-octafluorobutane is unique due to the combination of both bromine and fluorine atoms on the butane backbone. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for specific applications in research and industry .
Properties
CAS No. |
73533-18-3 |
|---|---|
Molecular Formula |
C4Br2F8 |
Molecular Weight |
359.84 g/mol |
IUPAC Name |
1,1-dibromo-1,2,2,3,3,4,4,4-octafluorobutane |
InChI |
InChI=1S/C4Br2F8/c5-3(6,11)1(7,8)2(9,10)4(12,13)14 |
InChI Key |
QMPKNJVDYXUQSH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(Br)Br)(F)F)(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















